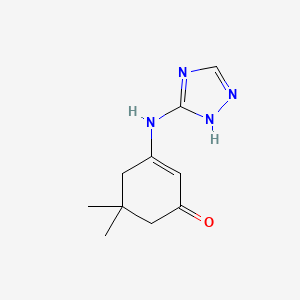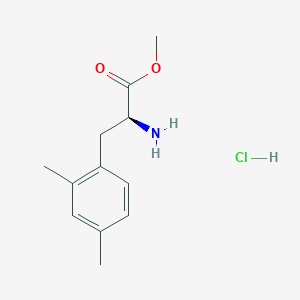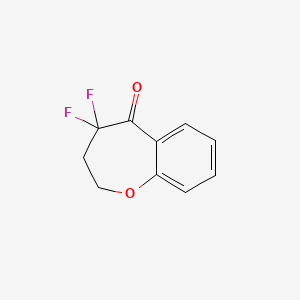
N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-3-phenylpropanamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The compound also has amide and phenyl groups, which are common in many organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, a common feature in many pharmaceuticals. This ring is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The amide group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine. The phenyl rings could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar amide group could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Forensic Science Application
Research has shown the importance of chemical attribution in the forensic analysis of drugs. A study by Mayer et al. (2018) explored the chemical attribution signatures (CAS) associated with the synthesis of the analgesic 3-methylfentanyl, closely related to N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-3-phenylpropanamide. This study highlights how detailed chemical analysis can identify synthesis byproducts, reagents, and precursors, which are crucial in determining the method of manufacture of synthetic opioids. This approach is vital for forensic efforts aimed at combating illicit drug manufacture (Mayer et al., 2018).
Pharmaceutical Development
Several studies focus on the synthesis of novel compounds for potential therapeutic applications:
Li et al. (2013) developed a series of 3-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)-3-phenylpropanamide derivatives through a novel and environmentally friendly synthesis method. This research could be relevant for the development of new drugs with improved efficacy and lower environmental impact (Li et al., 2013).
Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides for anticancer evaluation. These compounds, through their structural relation to this compound, exhibited moderate to excellent anticancer activity against various cancer cell lines, suggesting the potential of related compounds in cancer therapy (Ravinaik et al., 2021).
Material Science
In material science, the development of new preservatives for food applications has been explored. Dai et al. (2016) investigated novel hydroxypyridinone derivatives for their potential as shrimp preservatives. These compounds showed strong tyrosinase inhibitory and antimicrobial activities, extending the shelf life of shrimp significantly. This research indicates the utility of chemically related compounds in food preservation, demonstrating the broad applicability of such chemical frameworks (Dai et al., 2016).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide, also known as apixaban, is the activated factor X (FXa) in the coagulation cascade . FXa plays a crucial role in blood clotting and thrombosis .
Mode of Action
Apixaban acts as a direct inhibitor of FXa . It binds to the active site of FXa, resulting in a rapid onset of inhibition . The inhibitory constant of apixaban for human FXa is 0.08 nM, indicating its high potency . It has greater than 30,000-fold selectivity for FXa over other human coagulation proteases .
Biochemical Pathways
Apixaban inhibits both free and prothrombinase-bound FXa activity, thereby reducing thrombin generation . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation . This leads to a decrease in blood clot formation and thus, prevents thromboembolic diseases .
Pharmacokinetics
Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug-drug interactions . The elimination pathways for apixaban include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .
Result of Action
The inhibition of FXa by apixaban results in a reduction of thrombin generation, which in turn decreases blood clot formation . This makes apixaban effective in the prevention and treatment of various thromboembolic diseases .
Action Environment
Propiedades
IUPAC Name |
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-16-15-18(11-12-19(16)23-14-6-5-9-21(23)25)22-20(24)13-10-17-7-3-2-4-8-17/h2-4,7-8,11-12,15H,5-6,9-10,13-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAHBUIGRZXQNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CCC2=CC=CC=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[1-(5-Methylthiophen-2-yl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2781420.png)

![N-(4-acetamidophenyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2781424.png)

![N-(2,3-dimethylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2781429.png)
![4-(tert-butyl)-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2781430.png)
![2-(prop-2-en-1-yl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one](/img/structure/B2781431.png)

![N-[4-[[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2781435.png)



![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate](/img/structure/B2781442.png)
![4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2781443.png)
